![molecular formula C6H4BrIN4 B12286445 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

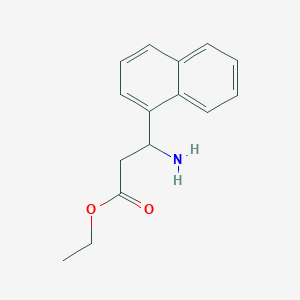

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine est un composé hétérocyclique appartenant à la classe des triazolopyridines. Ce composé se caractérise par la présence d’atomes de brome et d’iode liés au noyau triazolopyridine. Il a suscité l’intérêt dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine implique généralement l’utilisation d’énaminonitriles et de benzohydrazides. Une méthode sans catalyseur, sans additif et respectueuse de l’environnement sous conditions micro-ondes a été établie. Cette réaction en tandem implique un mécanisme de transamidation suivi d’une addition nucléophile avec le nitrile et une condensation ultérieure pour produire le composé cible en un temps de réaction court . La réaction est réalisée à 140 °C, ce qui donne un rendement de 89 % en 3 heures .

Méthodes de production industrielle

la méthode de synthèse assistée par micro-ondes mentionnée ci-dessus peut être mise à l’échelle pour des applications industrielles, démontrant son utilité synthétique et sa large portée de substrats .

Analyse Des Réactions Chimiques

Types de réactions

La 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de brome et d’iode peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactions de condensation : Le composé peut participer à des réactions de condensation avec d’autres nucléophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les énaminonitriles, les benzohydrazides et d’autres nucléophiles. Les réactions sont généralement effectuées sous irradiation micro-ondes à des températures élevées (par exemple, 140 °C) pour obtenir des rendements élevés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels remplaçant les atomes de brome ou d’iode.

4. Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Chimie médicinale : Le composé est utilisé dans le développement de médicaments ciblant diverses voies biologiques.

Recherche biologique : Il est utilisé comme composé outil pour étudier le rôle d’enzymes et de voies spécifiques dans les systèmes biologiques.

Science des matériaux : Le composé a des applications dans le développement de nouveaux matériaux aux propriétés uniques en raison de sa structure hétérocyclique.

Applications De Recherche Scientifique

6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of drugs targeting various biological pathways.

Biological Research: It is used as a tool compound to study the role of specific enzymes and pathways in biological systems.

Material Science: The compound has applications in the development of new materials with unique properties due to its heterocyclic structure.

Mécanisme D'action

Le mécanisme d’action de la 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, il agit comme un inhibiteur de JAK1 et JAK2 en se liant à leurs sites actifs, empêchant ainsi leur activité catalytique. Cette inhibition peut conduire à la modulation de diverses voies de signalisation impliquées dans l’inflammation et la prolifération cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine : Ce composé est similaire en structure mais ne possède pas l’atome d’iode.

6-Bromo-[1,2,4]triazolo[1,5-a]pyridine : Ce composé ne possède pas non plus l’atome d’iode et a été utilisé dans diverses études chimiques et biologiques.

Unicité

La présence d’atomes de brome et d’iode dans la 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine la rend unique par rapport à ses analogues. Cette double halogénation peut améliorer sa réactivité et son affinité de liaison aux cibles moléculaires, ce qui peut conduire à des activités biologiques et des applications améliorées.

Propriétés

Formule moléculaire |

C6H4BrIN4 |

|---|---|

Poids moléculaire |

338.93 g/mol |

Nom IUPAC |

6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

InChI |

InChI=1S/C6H4BrIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) |

Clé InChI |

WOXGXKXJZDECDV-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C2=NC(=NN2C=C1Br)N)I |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)

![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)